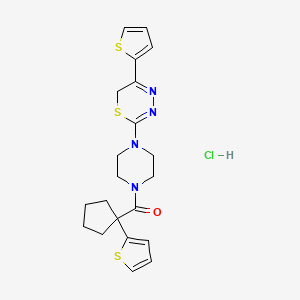

(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

描述

属性

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS3.ClH/c26-19(21(7-1-2-8-21)18-6-4-14-28-18)24-9-11-25(12-10-24)20-23-22-16(15-29-20)17-5-3-13-27-17;/h3-6,13-14H,1-2,7-12,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMQHCQKUWUGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(CS4)C5=CC=CS5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse research sources.

The molecular formula of the compound is with a molecular weight of 411.9 g/mol. The structure includes a piperazine ring, thiadiazine moiety, and thiophene groups, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₅O₂S₂ |

| Molecular Weight | 411.9 g/mol |

| CAS Number | 1351618-47-7 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored in literature, often focusing on the formation of the thiadiazine and piperazine rings through cyclization reactions.

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazines exhibit significant antitumor activity. For instance, compounds similar to our target molecule have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogenic bacteria. Specifically, derivatives containing thiophene and thiadiazine structures were evaluated for their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The observed minimum inhibitory concentrations (MICs) suggest that these compounds could serve as potential leads for developing new antibiotics .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies demonstrated that certain compounds could inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

- Anticancer Evaluation : A study evaluated a series of thiadiazole derivatives for their anticancer properties using the MTT assay against MCF-7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 15 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Screening : Another investigation focused on the antibacterial activity of thiadiazine derivatives against E. coli and S. aureus. The compounds showed MIC values ranging from 8 to 32 µg/mL, demonstrating significant antibacterial potential .

化学反应分析

Functional Group Transformations

The compound undergoes reactions typical of its structural motifs:

Thiadiazine Ring Reactivity

-

Electrophilic substitution : The sulfur and nitrogen atoms in the thiadiazine ring participate in nucleophilic attacks, particularly with alkyl halides or acylating agents.

-

Redox reactions : Thiadiazine-thione derivatives are prone to oxidation under acidic conditions, forming disulfide bonds .

Piperazine Reactivity

-

Acylation : The secondary amine in the piperazine ring reacts with acyl chlorides (e.g., thiophene-2-carbonyl chloride) to form stable amides .

-

Coordination chemistry : Piperazine acts as a bidentate ligand for transition metals (e.g., Cu²⁺), forming complexes that stabilize the thiadiazine-thione moiety .

Thiophene Reactivity

-

Electrophilic aromatic substitution : Thiophene rings undergo sulfonation, nitration, or halogenation at the 5-position due to electron-rich π-systems .

Stability and Degradation Reactions

The hydrochloride salt form enhances stability under physiological conditions. Key degradation pathways include:

Coordination Chemistry

The compound forms coordination complexes with transition metals, leveraging both piperazine and thiadiazine-thione groups:

Biological Interactions (Metabolic Reactions)

In pharmacological contexts, the compound undergoes phase I and II metabolism:

-

Phase I : Hydroxylation of the cyclopentyl group by cytochrome P450 enzymes (CYP3A4) .

-

Phase II : Glucuronidation of the thiadiazine-thione moiety, forming water-soluble excretable metabolites .

Comparative Reaction Data

Key differences between analogous compounds:

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues:

Functional and Pharmacological Insights:

Synthetic Complexity: The target compound’s thiadiazine-piperazine scaffold requires multi-step synthesis, similar to the 4-thiazolidinones described in , which involve thiosemicarbazide and chloroacetic acid.

Biological Target Hypotheses :

- Thiophene and thiadiazine motifs are common in kinase inhibitors and antimicrobial agents. By contrast, imidazole-containing analogues (e.g., ) may target histamine or cytochrome P450 enzymes due to imidazole’s metal-coordinating properties.

Solubility and Stability :

- Hydrochloride salts (as in the target compound and ) improve aqueous solubility compared to free bases. However, bulky cyclopentyl-thiophene groups in the target compound may reduce solubility relative to smaller substituents (e.g., methoxyphenyl in ).

常见问题

Basic: What are the key synthetic steps for preparing thiadiazine-piperazine hybrids like this compound?

Methodological Answer:

The synthesis involves multi-step protocols:

- Intermediate formation : React thiol-containing intermediates (e.g., thiophene derivatives) with sodium monochloroacetate in aqueous media to generate thioether linkages, followed by acidification (e.g., acetic acid) .

- Piperazine coupling : Use nucleophilic substitution or condensation reactions to attach the piperazine moiety to the thiadiazine core. For example, refluxing intermediates with chloroacetate derivatives in polar solvents like DMF/acetic acid mixtures (1:2 v/v) under controlled pH .

- Salt formation : React the free base with HCl in ethanol to yield the hydrochloride salt, confirmed by elemental analysis and mass spectrometry .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methanone group, S–H stretch at ~2550 cm⁻¹ for thiol intermediates) .

- ¹H NMR : Resolve cyclopentyl protons (δ 1.5–2.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm). Integration ratios validate substituent positions .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC) .

Advanced: How to optimize reaction conditions for high-purity yields in thiadiazine synthesis?

Methodological Answer:

- Solvent selection : Use DMF/acetic acid (1:2) for intermediates requiring protonation, or THF for amine coupling (reflux for 7–24 h) .

- Temperature control : Maintain reflux at 40–80°C to avoid side reactions (e.g., thiophene ring decomposition).

- Purification : Recrystallize from ethanol/DMF mixtures or use column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How to resolve discrepancies between elemental analysis and spectroscopic data?

Methodological Answer:

- Cross-validation : Combine elemental analysis (C, H, N, S percentages) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic impurities affecting elemental ratios.

- Repeat synthesis : Ensure intermediates (e.g., thiol precursors) are fully characterized before proceeding to subsequent steps .

Advanced: How to computationally evaluate the biological potential of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on thiophene and piperazine moieties as binding anchors .

- ADMET prediction : Apply SwissADME or pkCSM to assess solubility, permeability, and toxicity. The hydrochloride salt may enhance aqueous solubility but requires pH-dependent stability tests .

Advanced: What challenges arise in characterizing cyclopentyl-thiophene hybrids?

Methodological Answer:

- Stereochemical complexity : Cyclopentyl conformers can complicate NMR interpretation. Use 2D NMR (COSY, NOESY) to assign axial/equatorial protons .

- Thiophene reactivity : Avoid prolonged exposure to acidic conditions (e.g., HCl during salt formation) to prevent ring-opening. Monitor via TLC or in-situ IR .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Modify substituents : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to thiophene rings to enhance electrophilicity. Use Suzuki coupling for aryl substitutions .

- Vary linkers : Replace piperazine with morpholine or thiomorpholine to assess flexibility. Synthesize via nucleophilic displacement with morpholine in THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。